![molecular formula C18H14O3 B14002494 2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 53566-05-5](/img/structure/B14002494.png)
2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione is an organic compound that belongs to the class of indandione derivatives. This compound is characterized by its unique structure, which includes an indene ring system fused with a diketone moiety and a substituted phenyl group. Indandione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Vorbereitungsmethoden
The synthesis of 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further transformed into the desired compound . Another approach is the thia-Michael addition reaction between maleic anhydride and 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide in a mixture of toluene and DMF . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The carbon at the C-2 position, being alpha to both carbonyls, acts as a nucleophile and can participate in self-aldol condensation . Bromination occurs at the 2-position, and the carbonyl groups can be reduced to alcohol or methylene groups depending on the reagents and conditions used . Common reagents include bromine for bromination and reducing agents like sodium borohydride for reduction reactions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for designing biologically active molecules, including drugs for treating Alzheimer’s disease and AIDS . In organic electronics, it is used as an electron acceptor in the design of dyes for solar cells and photoinitiators for polymerization . Additionally, it finds applications in optical sensing and non-linear optical (NLO) applications due to its unique electronic properties .
Wirkmechanismus
The mechanism of action of 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione involves its interaction with molecular targets and pathways relevant to its applications. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects . In organic electronics, its electron-accepting properties facilitate charge transfer processes essential for device performance .
Vergleich Mit ähnlichen Verbindungen
2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione can be compared with other indandione derivatives such as 1,3-indandione and its analogues. While 1,3-indandione is also a diketone with an indane nucleus, the presence of the substituted phenyl group in 2-[(4-hydroxy-3,5-dimethyl-phenyl)methylidene]indene-1,3-dione imparts unique electronic and steric properties . This makes it particularly suitable for applications requiring specific electronic characteristics, such as in NLO materials and photopolymerization .
Eigenschaften
CAS-Nummer |
53566-05-5 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C18H14O3/c1-10-7-12(8-11(2)16(10)19)9-15-17(20)13-5-3-4-6-14(13)18(15)21/h3-9,19H,1-2H3 |
InChI-Schlüssel |
MGCKWRPIJYUSJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C=C2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
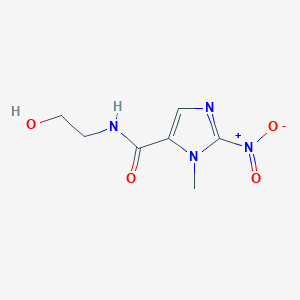
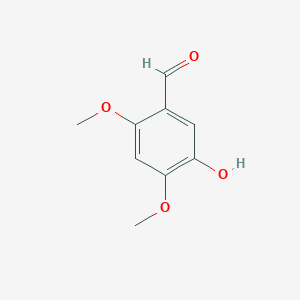
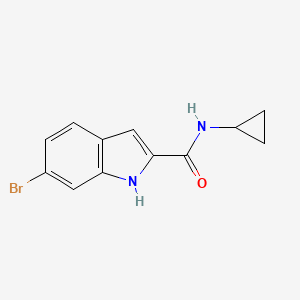
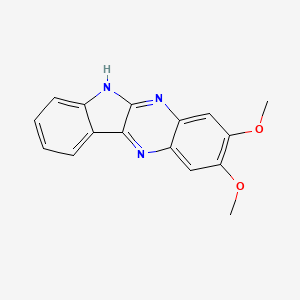
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
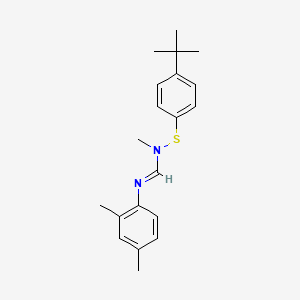
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
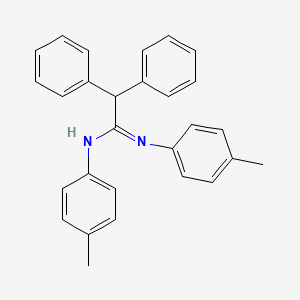
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
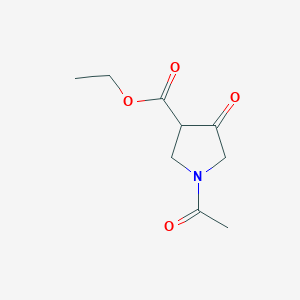
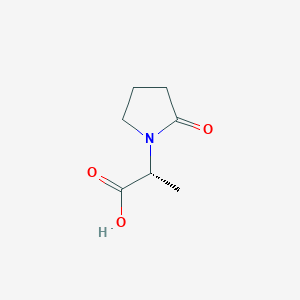
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
